

Suc-Phe-Leu-Phe-SBzl assay protocol for chymotrypsin activity

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Compound of Interest

Compound Name: *Suc-Phe-Leu-Phe-SBzl*

Cat. No.: *B1326519*

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An Application Note and Protocol for the Determination of Chymotrypsin Activity using **Suc-Phe-Leu-Phe-SBzl**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The measurement of chymotrypsin activity is essential in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a sensitive continuous-rate spectrophotometric assay for chymotrypsin activity using the synthetic peptide substrate N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-thiobenzyl ester (**Suc-Phe-Leu-Phe-SBzl**).

The assay is based on the enzymatic hydrolysis of the thiobenzyl ester bond in **Suc-Phe-Leu-Phe-SBzl** by chymotrypsin, which releases a free thiol group (thiobenzyl alcohol). This thiol then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB^{2-}), a yellow-colored product that can be continuously monitored by measuring the increase in absorbance at 412 nm.

Principle of the Assay

The chymotrypsin-catalyzed hydrolysis of **Suc-Phe-Leu-Phe-SBzl** and the subsequent reaction with DTNB are depicted in the following two-step reaction:

- Enzymatic Hydrolysis: **Suc-Phe-Leu-Phe-SBzl** + H₂O --Chymotrypsin--> Suc-Phe-Leu-Phe-OH + Thiobenzyl alcohol
- Colorimetric Reaction: Thiobenzyl alcohol + DTNB --> Mixed Disulfide + TNB²⁻ (yellow)

The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm, is directly proportional to the chymotrypsin activity under the specified assay conditions.

Materials and Reagents

Reagent/Material	Supplier	Catalog Number (Example)
α-Chymotrypsin (from bovine pancreas)	Sigma-Aldrich	C4129
Suc-Phe-Leu-Phe-SBzl	Bachem	4006633
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)	Thermo Fisher	22582
Tris(hydroxymethyl)aminomethane (Tris)	Sigma-Aldrich	T1503
Calcium Chloride (CaCl ₂)	Sigma-Aldrich	C1016
Hydrochloric Acid (HCl)	Fisher Scientific	A144
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418
96-well microplates, clear, flat-bottom	Corning	3596
Spectrophotometer or microplate reader	-	-

Preparation of Reagents

- Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)

- Dissolve 6.057 g of Tris base in 800 mL of deionized water.
- Add 1.47 g of CaCl₂ dihydrate.
- Adjust the pH to 7.8 at 25°C with 1 M HCl.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.

2. Substrate Stock Solution (10 mM **Suc-Phe-Leu-Phe-SBzl** in DMSO)

- The molecular weight of **Suc-Phe-Leu-Phe-SBzl** is 631.79 g/mol .
- Dissolve 6.32 mg of **Suc-Phe-Leu-Phe-SBzl** in 1 mL of DMSO.
- Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. DTNB Stock Solution (10 mM in DMSO)

- The molecular weight of DTNB is 396.35 g/mol .
- Dissolve 3.96 mg of DTNB in 1 mL of DMSO.
- Store protected from light at 4°C for up to 3 months.

4. Chymotrypsin Stock Solution (1 mg/mL in 1 mM HCl)

- Dissolve α-chymotrypsin powder in cold 1 mM HCl to a final concentration of 1 mg/mL.
- Prepare fresh daily and keep on ice.

Experimental Protocol

The following protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format.

1. Preparation of Working Solutions:

- Substrate Working Solution (1 mM): Dilute the 10 mM substrate stock solution 1:10 with Assay Buffer.
- DTNB Working Solution (1 mM): Dilute the 10 mM DTNB stock solution 1:10 with Assay Buffer.
- Chymotrypsin Working Solution: Prepare a series of dilutions of the chymotrypsin stock solution in Assay Buffer to achieve a final concentration in the assay that results in a linear rate of absorbance change (e.g., 1-10 $\mu\text{g/mL}$). The optimal concentration should be determined empirically.

2. Assay Procedure:

- Add the following reagents to each well of a 96-well microplate:
 - 140 μL of Assay Buffer
 - 20 μL of 1 mM DTNB Working Solution
 - 20 μL of 1 mM Substrate Working Solution
- Mix gently and pre-incubate the plate at 25°C for 5 minutes to reach thermal equilibrium.
- Initiate the reaction by adding 20 μL of the Chymotrypsin Working Solution to each well.
- Immediately start monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
- Include a blank control containing all reagents except the enzyme (add 20 μL of Assay Buffer instead of the Chymotrypsin Working Solution) to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis

- Calculate the rate of reaction ($\Delta A_{412}/\text{min}$): Determine the initial linear rate of the reaction from the absorbance versus time plot.

- Calculate Chymotrypsin Activity: The activity of chymotrypsin can be calculated using the Beer-Lambert law:

$$\text{Activity } (\mu\text{mol/min/mL}) = (\Delta A_{412}/\text{min}) / (\epsilon \times l) \times (V_{\text{total}} / V_{\text{enzyme}}) \times D$$

Where:

- $\Delta A_{412}/\text{min}$ is the rate of absorbance change at 412 nm per minute.
- ϵ is the molar extinction coefficient of TNB^{2-} , which is $14,150 \text{ M}^{-1}\text{cm}^{-1}$.
- l is the path length of the light beam through the sample in cm (for a standard 96-well plate with 200 μL , this is typically around 0.5 cm, but should be verified for the specific plate and reader used).
- V_{total} is the total reaction volume (0.2 mL).
- V_{enzyme} is the volume of the enzyme solution added (0.02 mL).
- D is the dilution factor of the enzyme solution.

Quantitative Data Summary

The following tables summarize key quantitative data for the **Suc-Phe-Leu-Phe-SBzl** chymotrypsin assay.

Table 1: Reagent Concentrations

Reagent	Stock Concentration	Working Concentration	Final Assay Concentration
Tris-HCl (pH 7.8)	-	50 mM	45 mM
CaCl ₂	-	10 mM	9 mM
Suc-Phe-Leu-Phe-SBzl	10 mM in DMSO	1 mM	100 µM
DTNB	10 mM in DMSO	1 mM	100 µM
α-Chymotrypsin	1 mg/mL	Variable	Variable (e.g., 0.1-1 µg/well)

Table 2: Kinetic and Spectrophotometric Parameters

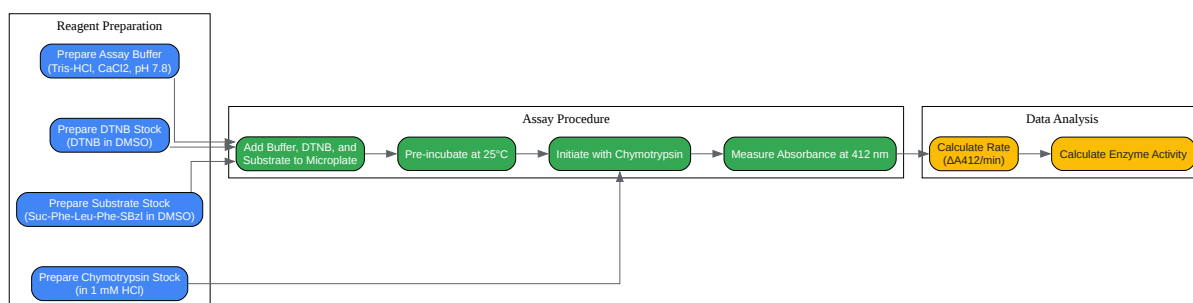
Parameter	Value	Reference
Substrate	Suc-Phe-Leu-Phe-SBzl	-
Apparent K_m (for BzTyrSBzl) ¹	0.02 mM	H.P. Hogenauer and H.P. Schnebli (1975)
Apparent k_{cat} (for BzTyrSBzl) ¹	37 s ⁻¹	H.P. Hogenauer and H.P. Schnebli (1975)
Detection Wavelength (λ)	412 nm	-
Molar Extinction Coefficient (ε) of TNB ²⁻	14,150 M ⁻¹ cm ⁻¹	-

¹Note: These kinetic parameters are for the similar substrate N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) and should be used as a starting point. The optimal substrate concentration for **Suc-Phe-Leu-Phe-SBzl** should be experimentally determined, typically in the range of 5-10 times the K_m .

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chymotrypsin activity assay protocol.

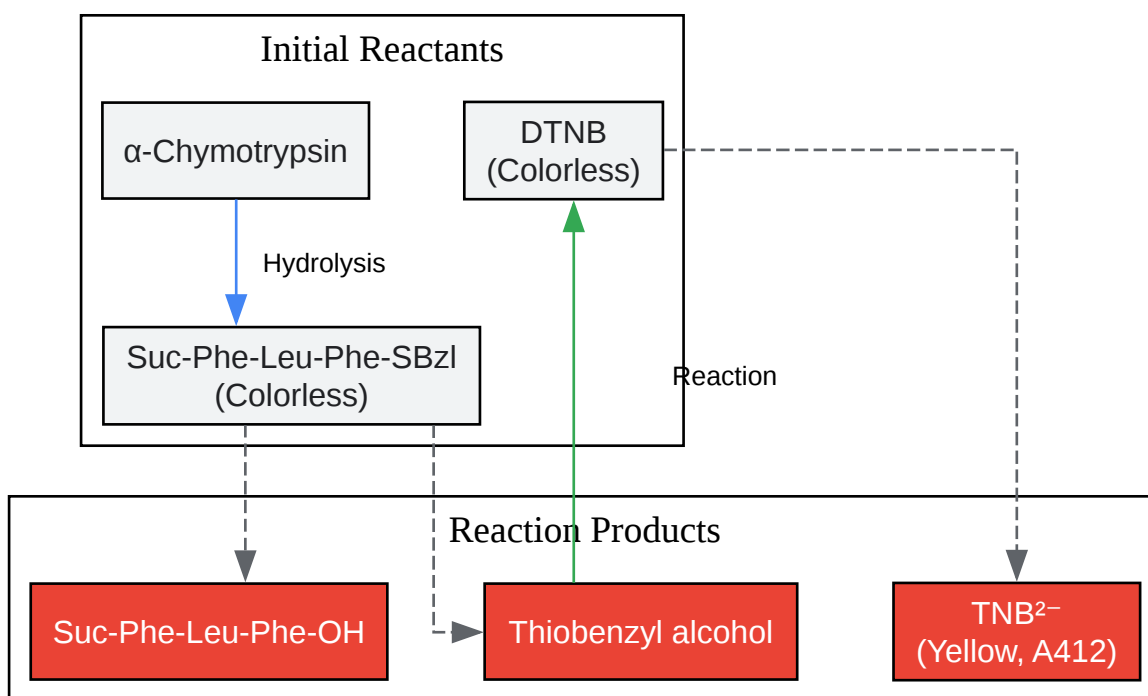


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Caption: Workflow for chymotrypsin activity assay.

Signaling Pathway of the Assay

The diagram below outlines the reaction cascade of the enzymatic assay.



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Caption: Reaction pathway of the chymotrypsin assay.

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